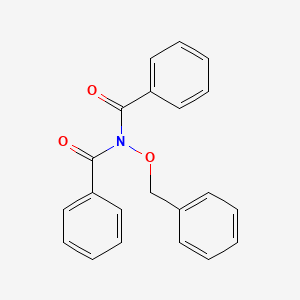![molecular formula C12H18N4O B14491282 1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide CAS No. 64835-69-4](/img/structure/B14491282.png)
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive and useful in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide typically involves the reaction of cyclohexylamine with 2-cyanoaziridine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the aziridine ring. The reaction is usually carried out at room temperature to avoid decomposition of the sensitive aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols. This reaction is often facilitated by acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different reactivity and applications.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols. Acidic or basic conditions are typically used to facilitate the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Ring Opening: The major products are the corresponding open-chain amines, alcohols, or thiols.
Oxidation: The major products are the corresponding oxides.
Reduction: The major products are primary amines.
Aplicaciones Científicas De Investigación
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly strained, making it reactive towards nucleophiles such as DNA bases and cysteine residues in proteins. This reactivity leads to the formation of covalent bonds, resulting in the inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxamide: Similar in structure but lacks the cyano group, making it less reactive.
1-[2-(2-Cyanoaziridin-1-yl)propan-2-yl]aziridine-2-carboxamide: Another cyanoaziridine derivative with different substituents, affecting its reactivity and applications.
Uniqueness
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide is unique due to its combination of a cyclohexyl group and a cyanoaziridine moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective biological activity .
Propiedades
Número CAS |
64835-69-4 |
|---|---|
Fórmula molecular |
C12H18N4O |
Peso molecular |
234.30 g/mol |
Nombre IUPAC |
1-[1-(2-cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O/c13-6-9-7-15(9)12(4-2-1-3-5-12)16-8-10(16)11(14)17/h9-10H,1-5,7-8H2,(H2,14,17) |
Clave InChI |
JXGHFAHRYQVMFH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(N2CC2C#N)N3CC3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide](/img/structure/B14491203.png)
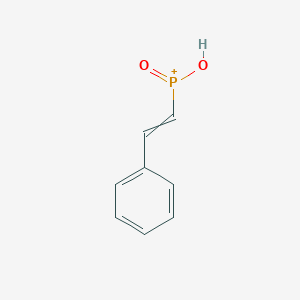

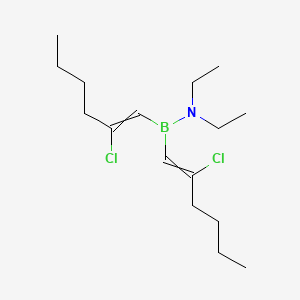
![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)
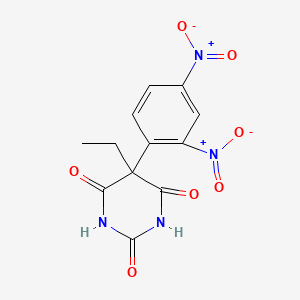
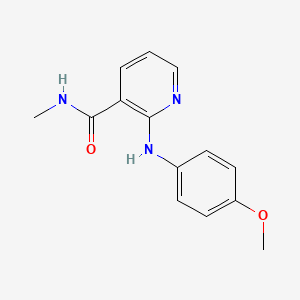


![Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-](/img/structure/B14491251.png)
![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
![3-[(3-Bromopropyl)sulfanyl]prop-1-ene](/img/structure/B14491265.png)
